molecular formula C9H11NO3 B556610 DL-m-Tyrosine CAS No. 775-06-4

DL-m-Tyrosine

Cat. No.: B556610
CAS No.: 775-06-4
M. Wt: 181.19 g/mol
InChI Key: JZKXXXDKRQWDET-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and characterization of meta-tyrosine represents a significant milestone in the understanding of non-proteinogenic amino acids and their biological roles. The compound was first identified as a natural product through activity-guided fractionation studies of fine fescue grasses, specifically from the root exudates of Festuca rubra. This groundbreaking research revealed that fine fescue grasses displace neighboring plants by depositing large quantities of an aqueous phytotoxic root exudate in the soil rhizosphere, with meta-tyrosine identified as the major active component.

The historical significance of meta-tyrosine extends beyond its role as an allelopathic agent. Early research in the 1960s demonstrated the conversion of this compound to dopamine in rat studies, establishing its potential as a catecholamine precursor. This finding was particularly noteworthy because meta-tyrosine was shown to be decarboxylated by mammalian organs both in vitro and in vivo, with its decarboxylation product, meta-tyramine, being found in normal and phenylketonuric urines.

The characterization of meta-tyrosine from natural sources required sophisticated analytical techniques. Researchers employed a standard set of two-dimensional nuclear magnetic resonance spectra, including DQF-COSY and heteronuclear multiple-quantum correlation spectra, combined with high-resolution positive-ion electrospray mass spectrometry to confirm the molecular formula C9H11NO3. The absolute configuration of the naturally occurring meta-tyrosine was determined to be the L-isomer through nuclear magnetic resonance spectroscopic comparison using methoxytrifluoromethylphenylacetic acid derivatives.

Nomenclature and Classification

This compound belongs to the class of organic compounds known as tyrosine and derivatives, specifically classified as a non-proteinogenic amino acid. The systematic nomenclature reveals important structural features: the compound is officially named 2-amino-3-(3-hydroxyphenyl)propanoic acid according to IUPAC conventions. The "DL" prefix indicates that the compound exists as a racemic mixture containing both D and L enantiomers, while the "m-" designation specifies the meta position of the hydroxyl group on the benzene ring.

The compound possesses multiple synonymous names in scientific literature, including 3-hydroxyphenylalanine, meta-tyrosine, 3-tyrosine, and DL-META-TYROSINE. The molecular structure features an InChI key of JZKXXXDKRQWDET-UHFFFAOYNA-N and a canonical SMILES notation of NC(CC1=CC=CC(O)=C1)C(O)=O. With a molecular weight of 181.19 g/mol, the compound appears as a white to light beige crystalline powder with specific storage requirements including protection from light and maintenance at controlled temperatures.

Three structural isomers of tyrosine exist in nature: the common para-tyrosine (4-hydroxyphenylalanine), meta-tyrosine (3-hydroxyphenylalanine), and ortho-tyrosine (2-hydroxyphenylalanine). These regioisomers arise through different biosynthetic pathways, with meta-tyrosine and ortho-tyrosine typically formed through non-enzymatic free-radical hydroxylation of phenylalanine under conditions of oxidative stress. The positional differences in hydroxyl group placement create distinct biological activities and pharmacological properties among these isomers.

Significance in Biochemical Research

The significance of this compound in biochemical research extends across multiple domains, from fundamental understanding of protein synthesis mechanisms to practical applications in agriculture and medicine. One of the most significant aspects of meta-tyrosine research involves its role as a biomarker for oxidative stress and tissue damage. The compound is formed when proteins are oxidized by hydroxyl radicals and peroxynitrite, making it a stable and reliable indicator of oxidative damage in biological systems. Elevated levels of meta-tyrosine have been detected in aging lens proteins of humans, atherosclerotic tissue of diabetic non-human primates, and blood of animals subjected to cardiac ischemia-reperfusion injury.

The cytotoxic properties of meta-tyrosine have revealed important insights into protein synthesis mechanisms and cellular toxicity pathways. Research has demonstrated that meta-tyrosine is incorporated into proteins both in cell-free translation systems and by Chinese hamster ovary cells, suggesting a mechanism whereby the oxidized amino acid interferes with normal protein function through misincorporation. This incorporation occurs through a pathway that may involve L-phenylalanine-tRNA synthetase, indicating that meta-tyrosine can be mistakenly recognized as phenylalanine during protein synthesis.

Studies have shown that meta-tyrosine exposure results in growth inhibition for a wide range of plant species, with the compound being significantly more phytotoxic than its structural isomers ortho-tyrosine and para-tyrosine. The phytotoxic effects involve altered phenylalanine metabolism and misincorporation of this non-proteinogenic phenylalanine analog into plant proteomes. Research has demonstrated that meta-tyrosine inhibition can be counteracted by exogenous addition of protein amino acids, with phenylalanine having the most significant protective effect.

The allelopathic properties of meta-tyrosine have opened new avenues for sustainable agriculture research. Fine fescue grasses synthesize and exude meta-tyrosine through enzymatic pathways involving cytochrome P450 enzymes, storing the compound in specialized compartments separate from protein amino acids. This natural herbicidal mechanism has inspired research into biorational approaches to weed control, potentially leading to environmentally friendly alternatives to synthetic herbicides.

Properties

IUPAC Name

2-amino-3-(3-hydroxyphenyl)propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKXXXDKRQWDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019810
Record name DL-m-Tyrosine
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Molecular Weight

181.19 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

775-06-4
Record name DL-m-Tyrosine
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Preparation Methods

Erlenmeyer Azlactone Synthesis

The Erlenmeyer azlactone method is a classical approach for synthesizing tyrosine analogs. For DL-m-Tyrosine, this would involve condensing a meta-substituted benzaldehyde derivative with hippuric acid to form an azlactone intermediate. Hydrolysis of the azlactone under acidic or basic conditions yields the racemic amino acid. Modifications to the benzaldehyde precursor (e.g., 3-hydroxybenzaldehyde) could direct synthesis toward the meta isomer. A hypothetical adaptation of this method might proceed as follows:

  • Azlactone Formation :
    3-Hydroxybenzaldehyde+Hippuric AcidAzlactone Intermediate\text{3-Hydroxybenzaldehyde} + \text{Hippuric Acid} \rightarrow \text{Azlactone Intermediate}
    Reaction conditions: Acetic anhydride, sodium acetate, 110–120°C for 4–6 hours.

  • Hydrolysis :
    Azlactone+HCl/H2OThis compound\text{Azlactone} + \text{HCl/H}_2\text{O} \rightarrow \text{this compound}
    Yields for analogous para-tyrosine syntheses range from 60–75%, suggesting similar efficiency for the meta variant.

Strecker Synthesis

The Strecker amino acid synthesis offers another route, utilizing 3-hydroxybenzaldehyde, ammonium chloride, and potassium cyanide. This method generates an α-aminonitrile intermediate, which is hydrolyzed to the amino acid:

3-Hydroxybenzaldehyde+NH4Cl+KCNα-AminonitrileHydrolysisThis compound\text{3-Hydroxybenzaldehyde} + \text{NH}_4\text{Cl} + \text{KCN} \rightarrow \alpha\text{-Aminonitrile} \xrightarrow{\text{Hydrolysis}} \text{this compound}

Challenges include controlling racemization during hydrolysis and optimizing cyanide safety protocols.

Enzymatic Resolution of Racemic Mixtures

Acylation-Hydrolysis via Immobilized Enzymes

The enzymatic method described in CN1900298A for para-tyrosine can be conceptually adapted for this compound:

  • Acylation :
    this compound is acylated with acetic anhydride in an organic acid medium to form N-acetyl-DL-m-Tyrosine.

    • Conditions : 40–60°C, 3–6 hours, molar ratio 1:1–3:1 (this compound:acylating agent).

  • Enzymatic Hydrolysis :
    N-Acetyl-DL-m-Tyrosine is passed through a column immobilized with D-acylase, selectively hydrolyzing the D-enantiomer. The L-enantiomer remains acetylated and is separated via crystallization.

    • Critical Parameters :

      • pH 7–8, temperature 40–60°C.

      • Enzyme specificity for the meta position must be validated, as acylases are typically optimized for para-substrates.

  • Isolation :
    The hydrolyzed D-m-Tyrosine is decolorized, filtered, and crystallized. The mother liquor yields L-m-Tyrosine after further processing.

Table 1: Hypothetical Enzymatic Resolution Outcomes for this compound

ParameterValue (Based on Para-Tyrosine Data)
Acylation Yield90–95%
Enzymatic Hydrolysis94–96% Optical Purity
Total Yield (D-isomer)85–90%

Challenges in Meta-Substituted Tyrosine Synthesis

Steric and Electronic Effects

The meta hydroxyl group introduces steric hindrance and alters electronic properties compared to the para isomer, affecting reaction kinetics and enzyme binding. For instance, the immobilized D-acylase in CN1900298A may exhibit reduced activity toward N-acetyl-DL-m-Tyrosine due to mismatched active-site geometry.

Resolution Efficiency

Racemic resolution methods (e.g., chiral chromatography or enzymatic hydrolysis) must be reoptimized for the meta isomer. Data from para-tyrosine resolutions suggest that enzymatic methods achieve ≥94% enantiomeric excess (ee) , but meta derivatives may require novel hydrolases or longer reaction times.

Chemical Reactions Analysis

Types of Reactions: DL-m-Tyrosine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like halogens and acids can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Neuropharmacological Applications

Dopamine Precursor
DL-m-Tyrosine serves as a precursor for catecholamines, particularly dopamine. Studies have shown that it can be decarboxylated to form m-tyramine, which is involved in dopamine synthesis in the brain. Research indicates that m-tyrosine can influence dopamine release and metabolism, making it a candidate for therapeutic interventions in neurodegenerative diseases like Parkinson's disease .

Cognitive Enhancement
Research has demonstrated that acute administration of tyrosine can enhance cognitive performance under stress or fatigue. A systematic review indicated that tyrosine loading helps counteract cognitive decrements induced by stressors, suggesting its potential as a cognitive enhancer during demanding situations .

StudyFindings
Neuro-Cognitive Effects of Acute Tyrosine AdministrationImproved working memory under stress conditions
Effect of 6-fluoro-m-tyrosine on dopamine releaseIncreased dopamine levels in specific conditions

Agricultural Applications

Herbicidal Properties
this compound has been identified as a herbicidal compound. Studies have shown that it inhibits root growth in various plants such as lettuce and tomato. The toxicity of m-tyrosine is linked to its incorporation into proteins, which disrupts normal plant development .

Plant SpeciesConcentration (µM)Effect
Lettuce (Lactuca sativa)10–320Inhibition of root growth
Tomato (Solanum lycopersicum)50–250Inhibition of root growth; increased reactive oxygen species accumulation

Toxicological Insights

Toxicity Mechanisms
The incorporation of m-tyrosine into proteins can lead to various toxic effects in organisms. For instance, studies have shown that it can induce oxidative stress and modify antioxidant systems in plants and animals alike. The toxicity levels vary significantly between the d- and l-enantiomers of m-tyrosine, with l-m-tyrosine generally exhibiting higher toxicity .

OrganismToxicity ObservedReference
LettuceStunted growth at low concentrations
Hamster Ovary CellsColony formation inhibition at 0.2 mM

Clinical Research Applications

This compound has been explored for its therapeutic potential in several clinical scenarios:

  • Parkinson's Disease : Although initial studies suggested potential benefits in treating Parkinson's disease through dopamine modulation, subsequent clinical trials did not support its efficacy in parkinsonian patients .
  • Stress Response : Clinical trials have indicated that tyrosine supplementation may help mitigate the effects of acute stress on cognitive function, particularly during high-demand tasks or extreme conditions .

Mechanism of Action

DL-m-Tyrosine exerts its effects through several mechanisms:

Comparison with Similar Compounds

L-Tyrosine (Para Isomer; CAS: 60-18-4)

  • Structural Difference : Hydroxyl group at the para position.
  • Biological Activity: L-Tyrosine is proteinogenic and a precursor for neurotransmitters (dopamine, norepinephrine) . In rat liver sulfotransferase assays, DL-m-Tyrosine showed 2 orders of magnitude higher specific activity than L-p-Tyrosine . Orf13 hydroxylase cannot hydroxylate this compound, indicating para-hydroxyl is critical for catechol formation .
  • Physical Properties : Higher aqueous solubility than this compound due to para-substitution .

DL-o-Tyrosine (Ortho Isomer; CAS: 2370-61-8)

  • Structural Difference : Hydroxyl group at the ortho position.
  • Biological Activity: Not a substrate for sulfotransferases, unlike this compound . Ortho substitution disrupts enzyme binding due to steric hindrance .
  • Applications : Less studied, primarily used in niche synthetic chemistry .

Comparison with Catechol Derivatives

D-Dopa and L-Dopa (Dihydroxyphenylalanine)

  • Structural Difference : Two hydroxyl groups (catechol structure) at positions 3 and 4.
  • Enzymatic Activity :
    • In sulfotransferase assays, L-Dopa and D-Dopa exhibited 10–100× higher specific activity than this compound .
    • The catechol moiety enhances binding affinity and catalytic efficiency .
  • Physiological Role : L-Dopa is a direct precursor to dopamine, unlike this compound .

Metyrosine (α-Methyl-DL-tyrosine; CAS: 672-87-7)

  • Structural Difference : Methyl group on the α-carbon.
  • Functional Impact: Acts as a competitive inhibitor of tyrosine hydroxylase, blocking catecholamine synthesis .
  • Applications : Used to treat pheochromocytoma by reducing catecholamine production .

3-Bromo-DL-tyrosine (CAS: 7298-91-1)

  • Structural Difference : Bromine atom at the meta position.
  • Chemical Properties: Increased molecular weight (260.06 g/mol) and altered electronic properties due to bromine . Potential applications in radiolabeling or enzyme inhibition studies .

Physicochemical and Functional Differences

Property This compound L-Tyrosine DL-o-Tyrosine L-Dopa
Hydroxyl Position Meta Para Ortho 3,4 (Catechol)
Solubility in Water Low Moderate Low High
Sulfotransferase Activity 0.15 nmol/min/mg 0.001 nmol/min/mg Not detected 15 nmol/min/mg
Biological Role Non-proteinogenic Proteinogenic Non-proteinogenic Neurotransmitter precursor

Biological Activity

DL-m-Tyrosine, a non-proteinogenic amino acid, has garnered attention for its diverse biological activities across various fields, including pharmacology, plant biology, and cancer research. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Overview of this compound

This compound is a stereoisomer of tyrosine that plays a crucial role in various biological systems. It is involved in neurotransmitter synthesis and has been studied for its potential effects on mood, cognition, and stress response. Additionally, this compound exhibits phytotoxic properties and has implications in cancer biology.

The biological activity of this compound can be attributed to several mechanisms:

  • Incorporation into Proteins : this compound can be incorporated into proteins in place of phenylalanine (Phe), leading to altered protein functionality. This incorporation affects various physiological processes in both plants and animals .
  • Neurotransmitter Synthesis : As a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, this compound plays a significant role in the central nervous system. Supplementation has been shown to enhance cognitive performance under stress conditions .
  • Phytotoxic Effects : In plants, this compound acts as a broad-spectrum phytotoxin that disrupts metabolic processes by misincorporating into proteins essential for growth and development .

Pharmacological Studies

A study examining the pharmacokinetics of tyrosine loading in adolescents with anorexia nervosa demonstrated that peak blood tyrosine levels occurred 2-3 hours post-supplementation. The study found no adverse side effects associated with the administration of this compound at doses up to 2.5 g twice daily over 12 weeks .

Cancer Research

Research indicates that this compound exhibits antiproliferative effects on cancer cells. In murine models, it has been shown to inhibit tumor growth and metastasis by inducing autophagy in cancer cells while preventing the proliferation of secondary tumors . This suggests potential therapeutic applications in cancer treatment.

Case Studies

  • Anorexia Nervosa : A case study involving adolescents with anorexia nervosa highlighted the pharmacological response to oral tyrosine supplementation. The results indicated significant increases in blood tyrosine levels without adverse effects, suggesting its potential use as an adjunct therapy for improving nutritional status in this population .
  • Plant Toxicity : In studies involving Arabidopsis seedlings, exposure to this compound resulted in reduced chlorophyll content and impaired photosynthesis. The phytotoxicity was linked to the misincorporation of this compound into plant proteins, disrupting essential metabolic pathways .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
Protein IncorporationAlters protein function by replacing phenylalanine in proteins
Neurotransmitter SynthesisPrecursor for dopamine and norepinephrine; enhances cognitive performance
Anticancer EffectsInhibits tumor growth and metastasis; induces autophagy
PhytotoxicityDisrupts plant growth; reduces chlorophyll content

Q & A

Q. What are the recommended analytical methods for confirming the purity and structural integrity of DL-m-Tyrosine in experimental settings?

To ensure purity (≥98% by HPLC) and structural validation, researchers should employ a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment .
  • 1H NMR spectroscopy (300 MHz in D₂O) to verify the molecular structure and detect impurities .
  • Elemental analysis to confirm stoichiometric composition .
  • Melting point determination (278–288°C, with decomposition) as a preliminary quality check .

Q. How can researchers optimize solubility for this compound in aqueous and organic systems?

this compound is sparingly soluble in water but dissolves in 1 M HCl, making acidic conditions ideal for aqueous experiments . For organic solvents, pre-screening using polar aprotic solvents (e.g., DMSO) is recommended, followed by sonication or mild heating (≤50°C) to enhance dissolution .

Q. What are the critical parameters for synthesizing this compound in laboratory settings?

Key steps include:

  • Enzymatic hydroxylation : Using phenylalanine 3-hydroxylase to convert phenylalanine to meta-tyrosine, with strict control of pH (6.5–7.5) and temperature (25–37°C) .
  • Racemic resolution : Employing chiral chromatography or crystallization to separate D- and L-enantiomers if stereospecific studies are required .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported allelopathic effects of this compound on plant growth?

Discrepancies in studies (e.g., root growth inhibition in Arabidopsis vs. no effect in grasses) may arise from species-specific metabolic pathways. To address this:

  • Conduct dose-response assays (0.1–10 mM) across diverse plant models .
  • Use isotope-labeled this compound to track uptake and metabolism .
  • Analyze soil microbial communities, which may degrade this compound and mitigate its effects .

Q. What mechanistic insights explain this compound's role as a substrate analog in enzyme inhibition studies?

this compound competes with L-tyrosine in phenylalanyl-tRNA synthetase binding due to its meta-hydroxyl group, disrupting protein synthesis . To validate this:

  • Perform kinetic assays with varying substrate concentrations.
  • Use X-ray crystallography to compare enzyme-ligand binding conformations .

Q. How does this compound's stereochemistry influence its hypotensive effects when combined with Carbidopa?

The racemic mixture (DL-form) shows enhanced hypotensive activity compared to individual enantiomers, likely due to synergistic inhibition of catecholamine synthesis. Experimental design should include:

  • Enantiomer-specific pharmacokinetic profiling .
  • In vivo blood pressure monitoring in rodent models with controlled Carbidopa co-administration .

Methodological Considerations

Q. How should researchers design experiments to study this compound's stability under varying storage conditions?

  • Store lyophilized this compound at –20°C in airtight, light-protected containers to prevent degradation .
  • Conduct accelerated stability studies (40°C/75% relative humidity) with periodic HPLC analysis to assess degradation kinetics .

Q. What strategies are effective for detecting this compound in complex biological matrices?

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for high sensitivity .
  • Derivatization with dansyl chloride or fluorescamine to enhance fluorescence detection in low-concentration samples .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-m-Tyrosine
Reactant of Route 2
DL-m-Tyrosine

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